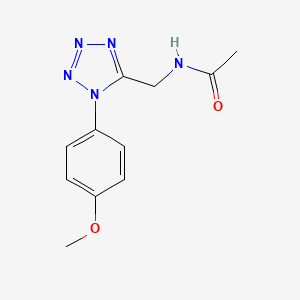

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide

Description

N-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide is a tetrazole-containing acetamide derivative characterized by a 4-methoxyphenyl substituent at the 1-position of the tetrazole ring and an acetamide group linked via a methylene bridge. Tetrazoles are nitrogen-rich heterocycles often employed as bioisosteres for carboxylic acids due to their similar pKa and hydrogen-bonding capabilities .

Properties

IUPAC Name |

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2/c1-8(17)12-7-11-13-14-15-16(11)9-3-5-10(18-2)6-4-9/h3-6H,7H2,1-2H3,(H,12,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNLTFSYROSTRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=NN=NN1C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves the reaction of 4-methoxyphenylhydrazine with acetic anhydride to form the corresponding hydrazide. This intermediate is then reacted with sodium azide under acidic conditions to form the tetrazole ring. The final step involves the acetylation of the tetrazole derivative to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The tetrazole ring can be reduced to form an amine derivative.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

Oxidation: Formation of 4-hydroxyphenyl derivative.

Reduction: Formation of amine derivative.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Physicochemical Properties

- Melting Points : Tetrazole-acetamides with aromatic substituents (e.g., naphthylmethyl, 2m) exhibit higher melting points (82–217°C) due to π-π stacking, while aliphatic derivatives (e.g., N-butyl, 2q) have lower melting points . The 4-methoxyphenyl group likely places the target compound in the mid-range (~150–180°C).

- Solubility : Methoxy groups improve aqueous solubility compared to chlorophenyl (e.g., 2-Chloro-N-[2-chloro-5-(tetrazol-1-yl)phenyl]acetamide, ) or tert-butyl analogs ().

- pKa : The tetrazole ring (pKa ~4–5) mimics carboxylic acids, while the acetamide group (pKa ~15–17) remains neutral under physiological conditions .

Pharmacological and Stability Considerations

- Bioisosteric Potential: The tetrazole core in the target compound serves as a carboxylic acid surrogate, enhancing membrane permeability compared to oxadiazole or isoxazole analogs () .

- Metabolic Stability : The 4-methoxyphenyl group may resist oxidative metabolism better than N-allyl or N-cyclopropyl derivatives () .

Structural Comparisons with Nitrogen-Rich Analogs

- Nitramine Derivatives : Compounds like N-(1-((1H-tetrazol-5-yl)methyl)-1H-tetrazole-5 (4H)-alkylene)nitramine (49, ) exhibit higher explosivity due to nitramine groups, whereas the acetamide group in the target compound reduces sensitivity, making it safer for pharmaceutical use .

- 1,5-Disubstituted Tetrazoles : Derivatives with propargyl or azidophenyl moieties () are more reactive in click chemistry but less stable under physiological conditions compared to the methoxyphenyl-acetamide system .

Biological Activity

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide is a compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, highlighting its applications in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the following steps:

- Formation of the Tetrazole Ring : The reaction begins with 4-methoxyphenylhydrazine and sodium azide under acidic conditions to form 1-(4-methoxyphenyl)-1H-tetrazole.

- Acetylation : The resulting tetrazole is then acetylated using acetic anhydride or acetyl chloride to yield this compound.

The biological activity of this compound is attributed to its structural features, particularly the tetrazole ring and methoxyphenyl group. These components allow the compound to interact with various biological targets:

- Enzyme Inhibition : The tetrazole ring can mimic natural substrates, facilitating binding to enzymes and modulating their activity. This property is crucial for potential applications in drug development, particularly in targeting metabolic pathways .

- Receptor Interaction : The methoxyphenyl group enhances binding affinity and specificity towards certain receptors, potentially leading to therapeutic effects such as anti-inflammatory or anticancer properties.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit significant antimicrobial activity. This compound has been investigated for its potential efficacy against various bacterial strains and fungi, suggesting a role in treating infections .

Anticancer Activity

Studies have shown that derivatives of tetrazole compounds can inhibit cancer cell proliferation. For example, this compound has been evaluated for its cytotoxic effects against several cancer cell lines, demonstrating promising results in inhibiting tumor growth .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reflux condensation of tetrazole precursors with acetamide derivatives. For example, equimolar concentrations of substituted tetrazole intermediates and acetamide derivatives are refluxed at 150°C using pyridine and Zeolite Y-H as catalysts, followed by purification via recrystallization from ethanol . Modifications in catalysts (e.g., pyridine vs. acidic zeolites) and solvent systems (e.g., DMF vs. ethanol) can significantly impact reaction efficiency. Yield optimization requires careful control of stoichiometry, temperature, and catalyst loading .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the tetrazole ring and acetamide moiety. Key signals include:

- ¹H NMR : A singlet for the methylene group (-CH2-) adjacent to the tetrazole ring (δ ~4.5–5.0 ppm) and a singlet for the methoxy group (δ ~3.8 ppm) .

- ¹³C NMR : Peaks at ~165 ppm (acetamide carbonyl) and ~150 ppm (tetrazole carbons) .

- High-resolution mass spectrometry (HRMS) or SFC-MS (supercritical fluid chromatography-mass spectrometry) validates molecular weight and purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines:

- P201/P202 : Obtain specialized handling instructions and review all safety protocols before use .

- P210 : Avoid heat, sparks, and open flames due to potential decomposition risks.

- Use fume hoods, personal protective equipment (PPE), and emergency showers/eyewash stations. Recrystallization solvents (e.g., ethanol) require proper ventilation .

Advanced Research Questions

Q. How can structural modifications to the tetrazole ring or acetamide group enhance biological activity?

- Methodological Answer : Functionalizing the tetrazole ring with electron-withdrawing groups (e.g., fluorine) or varying substituents on the 4-methoxyphenyl group can modulate bioactivity. For example:

- Antiproliferative activity : Analogous hydroxyacetamide derivatives showed IC50 values <10 µM against cancer cell lines when the tetrazole was substituted with aryl groups .

- Heterocyclic derivatives : Reacting the acetamide moiety with thiols or amines can yield thiadiazole or pyrazole derivatives, expanding pharmacological potential .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from variations in:

- Cell lines : Activity against MCF-7 (breast cancer) vs. HepG2 (liver cancer) may differ due to uptake or metabolic differences .

- Assay conditions : Standardize protocols (e.g., MTT assay incubation time, serum concentration) to improve reproducibility.

- Compound purity : Verify purity (>95% via HPLC) to exclude confounding effects from impurities .

Q. What computational or experimental strategies are effective for studying structure-activity relationships (SAR)?

- Methodological Answer :

- Docking studies : Model interactions with target proteins (e.g., tyrosine kinases) using software like AutoDock Vina. Focus on hydrogen bonding between the acetamide carbonyl and active-site residues .

- Pharmacophore modeling : Identify critical moieties (e.g., tetrazole’s π-π stacking capability) using tools like Schrödinger’s Phase .

- In vitro validation : Test synthetic analogs with systematic substitutions (e.g., methoxy → ethoxy) to quantify SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.